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Abstract
This document provides a comprehensive technical overview of the electron configuration of

Gadolinium-160 (¹⁶⁰Gd). As a stable isotope of Gadolinium, its electronic structure is identical

to that of the element in its natural state. The ground state electron configuration of Gadolinium

is [Xe] 4f⁷ 5d¹ 6s². This configuration is a notable exception to the standard Aufbau principle, a

deviation driven by the enhanced stability associated with a half-filled 4f subshell. This guide

details the theoretical principles governing this configuration, presents relevant quantitative

atomic data, and outlines the experimental methodologies used for its determination.

Introduction to Gadolinium-160
Gadolinium (Gd) is a chemical element with atomic number 64, belonging to the lanthanide

series.[1] It is a silvery-white, malleable, and ductile rare-earth element.[1] Naturally occurring

gadolinium is a mix of six stable isotopes and one radioisotope, with Gadolinium-160 being

one of the stable isotopes.[1] Isotopes of an element contain the same number of protons and,

in a neutral state, the same number of electrons; they differ only in the number of neutrons in

the nucleus.[2] Therefore, Gadolinium-160, with 64 protons and 64 electrons, possesses the

same electron configuration as any other neutral gadolinium atom.[2][3]

The unique electronic structure of Gadolinium, particularly its seven unpaired electrons in the 4f

orbital, gives it the largest magnetic moment among the elements, making it strongly
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paramagnetic at room temperature.[1] This property is fundamental to its widespread use,

especially in the development of MRI (Magnetic Resonance Imaging) contrast agents, where

Gd(III) ions enhance image resolution. A thorough understanding of its electron configuration is

therefore critical for professionals in materials science, chemistry, and drug development.

Theoretical Determination of Electron Configuration
The distribution of electrons within an atom's orbitals is governed by a set of fundamental rules.

The electron configuration for Gadolinium is determined by the interplay of these principles,

which results in an exception to the standard filling order.

Governing Principles
Aufbau Principle: This principle states that electrons fill atomic orbitals of the lowest available

energy levels before occupying higher levels.[4] The typical order of filling is 1s, 2s, 2p, 3s,

3p, 4s, 3d, 4p, 5s, 4d, 5p, 6s, 4f, 5d, 6p, etc.[4]

Pauli Exclusion Principle: This principle dictates that no two electrons in the same atom can

have the identical set of four quantum numbers. This means that an orbital can hold a

maximum of two electrons, and they must have opposite spins.[5]

Hund's Rule of Maximum Multiplicity: When filling a subshell with multiple degenerate (equal-

energy) orbitals, electrons will first occupy each orbital singly with parallel spins before any

orbital is doubly occupied.[1][6] This arrangement minimizes electron-electron repulsion and

leads to a lower energy state.[6]

The Electron Configuration of Gadolinium (Z=64)
Based on a strict application of the Aufbau principle, one might expect the configuration of

Gadolinium to be [Xe] 4f⁸ 6s². However, the actual, experimentally determined ground state

configuration is [Xe] 4f⁷ 5d¹ 6s².[5][6]

This deviation is a classic example of an exception among the lanthanides.[3][7] The reason for

this anomaly lies in the special stability of half-filled and fully-filled electron subshells.[3][4] The

4f and 5d orbitals in lanthanides have very similar energy levels.[8] A half-filled 4f subshell

(containing 7 electrons, one for each of its seven orbitals) provides significant extra stability

due to maximized exchange energy.[3]
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To achieve this stable half-filled 4f⁷ state, one electron occupies the 5d orbital rather than

pairing up in the 4f orbital. This [Xe] 4f⁷ 5d¹ 6s² configuration is energetically more favorable

than the [Xe] 4f⁸ 6s² alternative.[3][9]
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Theoretical Principles

Application to Gadolinium (Z=64)

Aufbau Principle
(Fill lowest energy first)

Start with Xenon core
[Xe] (54 electrons)

Hund's Rule
(Maximize spin multiplicity)

Consider Stability Rule:
Half-filled f-shell (f⁷) is highly stable

Pauli Exclusion Principle
(Max 2e- per orbital, opposite spins)

Add 2e- to 6s orbital
[Xe] 6s²

Place remaining 8 electrons

Expected Configuration
(Strict Aufbau)

[Xe] 4f⁸ 6s²

Standard Path

Consider Exception

Less Stable

Actual Ground State
Configuration

[Xe] 4f⁷ 5d¹ 6s²

Click to download full resolution via product page

Diagram 1: Logical workflow for determining Gadolinium's electron configuration.
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Quantitative Atomic Data for Gadolinium
The following table summarizes key atomic properties of Gadolinium, which are consequences

of its electronic structure.

Property Value Citation(s)

Atomic Number 64 [1][10]

Full Electron Configuration
1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s²

4p⁶ 4d¹⁰ 4f⁷ 5s² 5p⁶ 5d¹ 6s²
[10]

Abbreviated Configuration [Xe] 4f⁷ 5d¹ 6s² [3][5][6]

Electrons per Shell 2, 8, 18, 25, 9, 2 [3][10]

Valence Electrons 4f⁷ 5d¹ 6s² [10]

First Ionization Energy 6.15 eV [10]

Second Ionization Energy 12.095 eV [10]

Third Ionization Energy 20.635 eV [10]

Atomic Radius (empirical) 180 pm

Covalent Radius 196±6 pm

Ionic Radius (Gd³⁺) 93.8 pm [10]

Experimental Protocols for Determination
The electron configurations of elements are determined experimentally, not just through theory.

[8][11] Spectroscopic techniques that probe the energy levels of electrons are the primary

methods. For lanthanides like Gadolinium, the close energy levels of the 4f and 5d subshells

make these experimental verifications crucial.[8]

Key Experimental Methods
Two powerful techniques for this purpose are X-ray Photoelectron Spectroscopy (XPS) and X-

ray Absorption Spectroscopy (XAS).
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X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for

Chemical Analysis (ESCA), XPS is a surface-sensitive quantitative spectroscopic technique

that measures the elemental composition, empirical formula, chemical state, and electronic

state of the elements within a material.[8][12] In an XPS experiment, a sample is irradiated

with a beam of X-rays. This causes the emission of core-level electrons. By measuring the

kinetic energy of these photoelectrons, their binding energy can be determined, providing

direct insight into which orbitals are occupied.[12] Studies on Gadolinium metal and its

oxides using XPS have been performed to investigate its electronic properties and valence

band structure.[2][12][13]

X-ray Absorption Spectroscopy (XAS): XAS is a technique used to probe the local geometric

and/or electronic structure of matter.[14] The experiment involves tuning synchrotron X-ray

energy to a specific absorption edge of an element.[15] The fine structure near this edge

(XANES) is highly sensitive to the formal oxidation state and the electronic structure,

providing information to confirm the electron configuration.[16]

Generalized Experimental Protocol: XPS
Below is a generalized workflow for determining electronic structure information using X-ray

Photoelectron Spectroscopy.

Sample Preparation: A high-purity foil or film of Gadolinium is placed in an ultra-high vacuum

(UHV) chamber.[12] The surface is typically cleaned via ion bombardment (e.g., with Argon

ions) to remove any surface oxide or contaminant layers.[12]

X-ray Irradiation: The clean sample surface is irradiated with a monochromatic X-ray beam

(e.g., from an Al Kα or Cr Kα source).[13] The energy of these X-rays is sufficient to eject

core and valence electrons from the Gadolinium atoms.[15]

Electron Detection & Analysis: An electron energy analyzer measures the kinetic energy (KE)

of the emitted photoelectrons. The binding energy (BE) of the electrons is then calculated

using the equation: BE = hν - KE - Φ, where hν is the energy of the incident X-ray photon

and Φ is the work function of the spectrometer.

Spectral Interpretation: The resulting spectrum shows peaks corresponding to the binding

energies of electrons in different orbitals (e.g., Gd 3d, 4d, 4f). The position and intensity of
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these peaks, particularly in the valence band region, are compared with theoretical models

and reference spectra to confirm the occupancy of the 4f, 5d, and 6s orbitals.[2][13]

XPS Experimental Workflow

1. Sample Preparation
(High-purity Gd in UHV,

 surface cleaning via ion sputtering)

2. X-ray Irradiation
(Bombard sample with

 monochromatic X-rays)

3. Photoelectron Detection
(Measure kinetic energy of

 emitted electrons)

4. Data Analysis
(Calculate binding energies,

 generate spectrum)

5. Configuration Confirmation
(Compare valence band spectra to
 theoretical models for 4f⁷ 5d¹ 6s²)

Click to download full resolution via product page

Diagram 2: Simplified workflow for XPS analysis of Gadolinium.
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Conclusion
The electron configuration of the stable isotope Gadolinium-160 is [Xe] 4f⁷ 5d¹ 6s². This

configuration is identical to that of elemental Gadolinium and represents a significant exception

to the standard Aufbau principle. This arrangement is a direct consequence of the enhanced

thermodynamic stability afforded by a precisely half-filled 4f subshell. This unique electronic

structure, with its seven unpaired 4f electrons, is the source of Gadolinium's powerful magnetic

properties, which are leveraged in critical scientific and medical applications. The configuration

is robustly supported by both theoretical calculations and direct experimental evidence from

advanced spectroscopic methods like XPS and XAS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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